Ethyl 4-hydroxy-1,8-phenanthroline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-1,8-phenanthroline-3-carboxylate is a chemical compound with the molecular formula C15H12N2O3 It is a derivative of phenanthroline, a heterocyclic organic compound that is widely used in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-1,8-phenanthroline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-1,8-phenanthroline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-hydroxy-1,8-phenanthroline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-1,8-phenanthroline-3-carboxylate involves its interaction with metal ions and biological molecules. The compound can chelate metal ions, forming stable complexes that can alter the activity of enzymes and other proteins. This chelation can disrupt biological processes, leading to antimicrobial and therapeutic effects.
Comparison with Similar Compounds
4-Hydroxyquinoline: Shares a similar hydroxyl group and quinoline structure but lacks the ethyl ester group.
2-Hydroxyquinoline: Another hydroxylated quinoline derivative with different substitution patterns.
Phenanthroline: The parent compound without the hydroxyl and carboxylate groups.
Uniqueness: Ethyl 4-hydroxy-1,8-phenanthroline-3-carboxylate is unique due to its combination of hydroxyl, carboxylate, and ethyl ester groups. This combination allows for versatile chemical reactivity and the formation of stable metal complexes, making it valuable in various scientific applications.
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
ethyl 4-oxo-1H-1,8-phenanthroline-3-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-2-20-15(19)12-8-17-13-10-5-6-16-7-9(10)3-4-11(13)14(12)18/h3-8H,2H2,1H3,(H,17,18) |
InChI Key |
AUSLJTADEMQCEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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